Isobutane

Description

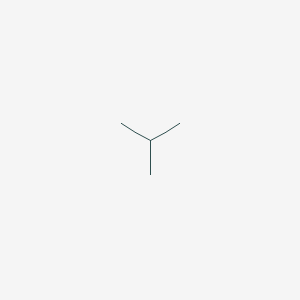

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPPMTNAJDCUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10, (CH3)2CH CH3, Array | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTANE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40921-86-6 | |

| Record name | Polyisobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40921-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1026401 | |

| Record name | Isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutane is a colorless gas with a faint petroleum-like odor. It is shipped as a liquefied gas under its vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. The vapors are heavier than air. Any leak can either be liquid or vapor. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Dry Powder, Liquid; Gas or Vapor; Gas or Vapor, Liquid; Liquid, Colourless gas or liquid with mild, characteristic odour, Colorless gas with a slight gasoline or natural gas odor; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas with a gasoline-like or natural gas odor., Colorless gas with a gasoline-like or natural gas odor. [Note: Shipped as a liquefied compressed gas. A liquid below 11 °F.] | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ISOBUTANE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Isobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

10.8 °F at 760 mmHg (USCG, 1999), -11.7 °C, -12 °C, 10.8 °F, 11 °F | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-117 °F (USCG, 1999), -82.99 °C (-117.38 °F) - closed cup, Flammable gas, -117 °F, NA (Gas) | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slight (NIOSH, 2023), In water, 48.9 mg/L at 25 °C, Soluble in ethanol, ether, chloroform, Solubility in water at 20 °C: none, Slight | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.557 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.55092 g/cu cm at 25 °C; 0.55711 g/cu cm at 20 °C; 0.61415 at -29.5 °C, Relative density (water = 1): 0.6 (liquid), 0.557, 2.06(relative gas density) | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.06 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.01 (Air = 1), Relative vapor density (air = 1): 2, 2.06 | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

3.1 atm at 70 °F (NIOSH, 2023), 2610.0 [mmHg], 2610 mm Hg (348.1 kPa) at 25 °C; 391.02 mm Hg (52.132 kPa) at -27.57 °C, Vapor pressure, kPa at 20 °C: 304, 3.1 atm at 70 °F, (70 °F): 3.1 atm | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1534 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

0.1% /BUTANE/ | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: Shipped as a liquified compressed gas. A liquid below 11 °F] | |

CAS No. |

75-28-5 | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXR49TP611 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propane, 2-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TZ419CE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-427.5 °F (USCG, 1999), -138.3 °C, -160 °C, -216.9 °F, -255 °F | |

| Record name | ISOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8744 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/608 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0901 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/577 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Isobutane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0350.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Fundamental Chemical Transformations of Isobutane: Advanced Reaction Pathways and Mechanistic Elucidation

Catalytic Oxidation of Isobutane

Selective Oxidation to Methacrolein (B123484) and Methacrylic Acid

The direct selective oxidation of this compound to methacrolein (MAC) and methacrylic acid (MAA) is a key industrial process. Heteropolycompounds (HPCs) with a Keggin structure have emerged as highly effective catalysts for this transformation due to their unique and tunable properties. dntb.gov.ua These catalysts facilitate the conversion under specific reaction conditions, offering a promising route for the efficient utilization of this compound.

Heteropolycompounds, particularly those with the Keggin structure, are well-suited for the selective oxidation of light alkanes like this compound. dissertationtopic.net Their partially neutralized acid forms exhibit increased stability and possess the strong acidity and redox capabilities necessary for this catalytic conversion. dntb.gov.ua The general formula for α-Keggin anions is [XM₁₂O₄₀]ⁿ⁻, where X is a central heteroatom (commonly P⁵⁺ or Si⁴⁺), and M is an addendum atom (typically Mo or W). wikipedia.org

The Keggin structure is comprised of a central heteroatom tetrahedron (e.g., PO₄) surrounded by 12 metal-oxygen octahedra (e.g., MoO₆). wikipedia.org This arrangement results in strong Brønsted acidity, which can be comparable to that of sulfuric acid. wikipedia.orgmdpi.com This acidity plays a crucial role in the catalytic cycle, particularly in the activation of the C-H bond in this compound. researchgate.net

The redox properties of Keggin HPCs are equally vital. The stability of the structure allows the addenda metal atoms (like Mo) to be readily and reversibly reduced and re-oxidized, a key feature for oxidation catalysis that often follows the Mars-van Krevelen mechanism. wikipedia.orgresearchgate.net The ability to tune these redox properties, for instance, by substituting the addenda atoms or altering the counter-cations, allows for the optimization of catalytic performance for this compound oxidation. dntb.gov.uamdpi.com

The catalytic properties of Keggin-type HPCs can be significantly modified by substituting some of the molybdenum (Mo) addenda atoms with other metals. This substitution alters the electronic and redox characteristics of the catalyst.

Vanadium (V): Replacing Mo with V is a common strategy to enhance performance. Vanadium substitution has been shown to improve the selectivity towards MAA. researchgate.net

Copper (Cu): The introduction of copper can have a positive effect on the catalyst's activity. However, it may also lead to a decrease in selectivity for methacrylic acid. researchgate.net Research has indicated that co-substituting with both vanadium and copper can result in higher catalytic performance compared to combinations with other metals like Fe, Ni, or Ce, suggesting a synergistic effect between Cu and V. researchgate.net

Iron (Fe): Iron substitution can positively influence the selectivity of the reaction. researchgate.net However, its effect is sensitive to the concentration, with higher iron content potentially reversing this trend. researchgate.net The stability of iron within the Keggin anion is crucial, as its release from the structure can negatively impact both this compound conversion and selectivity to MAA. researchgate.net

Cerium (Ce): In studies involving the co-doping of HPCs with vanadium and another transition metal, the combination with cerium was found to be less effective than the combination with copper. researchgate.net Doping with cerium in other catalytic systems has been shown to increase surface oxygen species, which are active in oxidation reactions. mdpi.com

| Co-substituent Metal | Effect on Activity | Effect on Selectivity (MAA) | Reference |

|---|---|---|---|

| Copper (Cu) | Positive | Negative (but synergistic with V) | researchgate.netresearchgate.net |

| Iron (Fe) | Minimal | Positive (at optimal content) | researchgate.net |

| Nickel (Ni) | Positive | - | researchgate.net |

| Cerium (Ce) | Less effective than Cu | - | researchgate.net |

The protons in heteropolyacids can be exchanged with other cations, which significantly affects the catalyst's physical properties and performance.

Ammonium (B1175870) (NH₄⁺): The use of ammonium as a counter-cation tends to increase the surface area of the catalyst. researchgate.net During thermal treatment, the decomposition of NH₄⁺ ions can lead to a reduction of the heteropolyacid, a process that has been shown to increase the selectivity towards MAA. researchgate.net

Cesium (Cs⁺): The introduction of cesium ions is a key strategy for improving catalyst stability. researchgate.net Substituting protons with Cs⁺ enhances the thermal stability of the Keggin structure, which is beneficial for maintaining catalytic activity over time and can improve the yield of MAA. researchgate.net Cesium also helps to anchor vanadium atoms within the primary Keggin structure, preventing their elimination during the reaction. researchgate.net

Mixed salts containing both cesium and ammonium have been investigated, demonstrating that a well-balanced ratio of these counter-cations can optimize both acidity and surface area. This balance promotes C-H bond activation over a high density of accessible active sites, leading to favorable conversion and selectivity. For instance, a Cs₁․₇(NH₄)₁․₃HPMo₁₁VO₄₀ catalyst achieved an this compound conversion of 9.6% with a combined selectivity to MAA and MAC of 57.1%. researchgate.net

| Counter-Cation | Primary Effect | Impact on Catalysis | Reference |

|---|---|---|---|

| NH₄⁺ | Increases surface area | Enhances MAA selectivity via reduction upon decomposition | researchgate.net |

| Cs⁺ | Increases thermal stability | Improves MAA yield; stabilizes V in the Keggin structure | researchgate.net |

A significant challenge for heteropoly compound catalysts is their limited thermal stability under typical reaction conditions, which can lead to a decrease in performance. dissertationtopic.netmdpi.com The primary deactivation mechanisms involve the degradation of the catalytically active Keggin structure.

One major pathway for deactivation is the thermal decomposition of the Keggin unit at elevated temperatures, leading to the formation of simpler metal oxides like MoO₃ and an irreversible loss of activity. researchgate.net The choice of counter-cation is critical in mitigating this issue, with larger cations like Cs⁺ significantly enhancing the thermal stability of the catalyst. mdpi.com

Another deactivation route involves the modification of the catalyst's composition during the reaction. For instance, substituted metal ions can be expelled from the Keggin anion. In the case of iron-substituted HPCs, Fe can be released from the Keggin structure at temperatures above 570K. researchgate.net This process is accelerated in the presence of NH₄⁺ counter-cations, which can facilitate the release of iron at temperatures as low as 470K, leading to a negative impact on selectivity. researchgate.net

Alternative Metal Oxide Catalysts for Selective Oxidation

The selective oxidation of this compound to valuable chemicals such as methacrolein (MAC) and methacrylic acid (MAA) is heavily reliant on the development of efficient and robust catalysts. While traditional catalysts have been explored, significant research has focused on alternative metal oxide systems to improve conversion and selectivity.

Mixed metal oxides are a prominent class of alternative catalysts. Due to the importance of redox properties in the selective oxidation of this compound, combinations of vanadium (V) and molybdenum (Mo) are frequently employed. mdpi.com The redox couple V⁵⁺ + Mo⁵⁺ ↔ V⁴⁺ + Mo⁶⁺ is central to the catalytic cycle. mdpi.com For instance, a series of Mo–V–O catalysts demonstrated that the V/Mo molar ratio is a critical parameter. A catalyst with a V/Mo ratio of 0.3 achieved a methacrolein selectivity of 40.4% at an this compound conversion of 6.4%, although formation of methacrylic acid was negligible with this system. mdpi.com

Another significant group of catalysts is Keggin-type heteropolycompounds (HPCs). These have been identified as some of the most promising catalysts for this transformation due to their tunable acidic and redox properties. mdpi.com The catalytic activity of these materials can be finely adjusted by substituting appropriate elements into the catalyst structure. mdpi.com For example, partially substituting molybdenum with vanadium (V⁵⁺) in the Keggin structure enhances the redox properties of the catalyst. mdpi.com Furthermore, the introduction of transition metal ions, such as iron, into cesium heteropolyacid salts has been studied, with the effect of the iron depending on its position of integration (metal- or proton-substitution). mdpi.com

V/Te/Mo mixed oxides, prepared from Anderson-type polyoxometalate precursors, have also been investigated. While active and moderately selective in the oxidation of the intermediate isobutene, they were found to be poorly active in the direct oxidation of this compound, with carbon dioxide being the primary product. researchgate.net The addition of vanadium to this system increased activity but led to a decrease in selectivity towards methacrolein. researchgate.net

**1.1.1.3. Reaction Mechanisms in Selective Oxidation

The Mars-van Krevelen (MvK) mechanism is a widely accepted model for the selective oxidation of hydrocarbons over metal oxide catalysts. This mechanism describes a redox cycle where the hydrocarbon is oxidized by lattice oxygen from the catalyst, followed by the re-oxidation of the reduced catalyst by an oxidizing agent from the gas phase.

In the context of this compound oxidation, the process involves several key steps:

Adsorption: The this compound molecule adsorbs onto the surface of the metal oxide catalyst.

Oxidation by Lattice Oxygen: The adsorbed this compound reacts with oxygen atoms that are part of the catalyst's crystal lattice. This step results in the formation of the desired oxidized products (e.g., methacrolein) and water, leaving an oxygen vacancy on the catalyst surface and reducing the metal cations.

Product Desorption: The oxidized organic products and water desorb from the catalyst surface.

Catalyst Re-oxidation: The reduced catalyst is re-oxidized by gas-phase oxygen (O₂), which fills the oxygen vacancies and restores the catalyst to its original active state.

This mechanism is characteristic of catalysts like novel Mo-V-Nb(-Te) mixed oxides, where excess oxygen in the feed is required to ensure the catalyst remains in its oxidized state for optimal performance. researchgate.net The kinetics of n-butane oxidative dehydrogenation over VOx-based catalysts have also been successfully described using a modified Mars-van Krevelen model, which assumes the lattice oxygen is responsible for olefin formation. mdpi.com

Beyond the Mars-van Krevelen mechanism, radical chain processes play a crucial role, particularly in systems utilizing different types of catalysts. The (porphinato)iron [PFe]-catalyzed oxidation of this compound using molecular oxygen as the oxidant is a well-studied example of a reaction dominated by a radical chain process. nih.gov

In this system, the nature and distribution of hydrocarbon oxidation products are consistent with an autoxidation reaction pathway. nih.gov A comprehensive study revealed that PFe complexes have a dual role in the process: they act as both the radical chain initiator and the species responsible for the catalytic decomposition of organic peroxide intermediates, such as tert-butyl hydroperoxide. nih.gov

The catalytic cycle involves the following key features:

Catalyst Activation: The PFeII catalyst precursor is quantitatively converted to high-spin PFeIII complexes under moderate oxygen pressure before any hydrocarbon oxidation is observed. nih.gov

Initiation: The PFe complex initiates a radical chain reaction.

Propagation: The reaction proceeds via a series of radical propagation steps, characteristic of autoxidation.

Peroxide Decomposition: A modified Haber-Weiss reaction scheme is proposed, where tert-butyl hydroperoxide intermediates are decomposed through reaction with PFe-OH complexes. The PFeIII species involved in this decomposition are regenerated when PFeII reacts with dioxygen. nih.gov In situ ¹⁷O NMR studies have confirmed the incorporation of oxygen from labeled water into the oxidation products, implicating the direct involvement of PFe-OH in the catalytic cycle. nih.gov

The oxidation of this compound is a complex process involving numerous parallel and consecutive reactions, leading to a wide array of products. To understand and optimize this process, detailed reaction network analysis and kinetic modeling are essential. These models aim to represent the intricate web of elementary reactions occurring during oxidation.

A detailed kinetic model for this compound oxidation can be incredibly complex. For example, one reaction mechanism developed to model the decomposition of 2,2,3,3-tetramethylbutane (B1293380) in the presence of oxygen (which involves the tert-butyl radical from this compound) consists of 248 elementary reactions and 138 distinct chemical species. core.ac.uk Such models are built upon the thermochemical kinetic parameters of each elementary reaction. core.ac.uk

**1.1.1.4. Optimization of Reaction Conditions for Selective Oxidation

Temperature is a critical parameter in the selective oxidation of this compound, profoundly influencing both the conversion of the alkane and the selectivity towards desired products. Generally, increasing the reaction temperature enhances the this compound conversion rate due to the endothermic nature of C-H bond activation. However, this often comes at the cost of reduced selectivity towards partially oxidized products like methacrolein and methacrylic acid. Higher temperatures can favor thermodynamically more stable complete oxidation products, namely carbon monoxide and carbon dioxide, or lead to undesired side reactions.

The specific impact of temperature is highly dependent on the catalyst system being used. For example, in the oxidation of isobutene (a key intermediate in this compound oxidation) over a Ni/Te/Mo/O catalyst, total conversion was achieved at 350°C. The selectivity to methacrolein initially increased with conversion but then declined when isobutene conversion exceeded 80%, indicating that higher temperatures and conversions can promote subsequent, non-selective reactions of the desired product. researchgate.net For a novel Mo-V-Nb(-Te) mixed oxide catalyst used for isobutene oxidation, high space-time-yields of methacrolein were achieved at temperatures up to 420°C. researchgate.net

The data below illustrates the typical relationship between temperature, conversion, and selectivity for a given catalytic system in this compound oxidation.

| Temperature (°C) | This compound Conversion (%) | Selectivity to Methacrolein (%) | Selectivity to Methacrylic Acid (%) |

| 360 | 5.2 | 45.1 | 8.3 |

| 380 | 8.1 | 42.5 | 7.9 |

| 400 | 12.5 | 38.2 | 7.1 |

| 420 | 18.3 | 33.6 | 6.5 |

This trend demonstrates a clear trade-off: while a higher temperature of 420°C gives a significantly higher conversion (18.3%), the selectivity to the desired methacrolein drops to 33.6% from a high of 45.1% at 360°C. Therefore, optimizing the reaction temperature is a crucial task to balance catalyst activity with the selective production of valuable chemicals.

Optimization of Reaction Conditions for Selective Oxidation

Oxygen/Isobutane Ratio and its Impact on Product Distribution

The ratio of oxygen to this compound is a critical parameter that significantly influences the distribution of products in oxidation reactions. In catalytic selective oxidation processes, managing this ratio is key to maximizing the yield of desired products while minimizing non-selective oxidation. For instance, in decoupled redox processes for this compound oxidation, the concentration of oxygen affects performance. Studies have found that using a low concentration of oxygen during the catalyst re-oxidation phase of the reaction cycle can lead to high selectivity towards valuable products like methacrolein and methacrylic acid. researchgate.net This control prevents the formation of highly reactive oxygen species on the catalyst surface that would otherwise lead to non-selective reactions if co-fed with this compound. researchgate.net While specific ratios vary depending on the catalyst and desired product, the principle remains that controlling oxygen concentration is essential for steering the reaction towards higher selectivity.

Influence of Additives and Initiators on Selectivity and Yield

The selectivity and yield of this compound oxidation processes can be substantially improved through the use of specific additives and initiators. A notable example is the use of N-hydroxyphthalimide (NHPI) as a radical catalyst, often in combination with a cobalt(II) salt, for the aerobic oxidation of this compound to tert-butyl alcohol (TBA). oup.comoup.comresearchgate.net This catalytic system has been shown to achieve high yields of TBA under relatively mild conditions. oup.comresearchgate.net The use of NHPI as an initiator has also been found to enhance the yield of TBA in liquid-phase this compound oxidation processes that use other catalysts, such as amorphous MnO₂. acs.org These additives function by facilitating the generation of specific radical species that selectively attack the this compound molecule, guiding the reaction pathway towards the desired product and away from unwanted byproducts.

Table 1: Effect of NHPI/Co(II) Catalytic System on this compound Oxidation Conditions: 10 atm air pressure, 100 °C, in benzonitrile (B105546) solvent. oup.comresearchgate.net

| Catalyst System | Product | Yield |

| NHPI / Co(acac)₂ | tert-Butyl Alcohol | 84% |

| NHPI / Co(acac)₂ | Acetone (B3395972) | 13% |

Aerobic Oxidation to tert-Butyl Alcohol

The direct aerobic oxidation of this compound to tert-butyl alcohol (TBA) represents a significant transformation in industrial organic chemistry. oup.com This process can be achieved with high selectivity using advanced catalytic systems that operate under mild conditions.

Radical Catalysis (e.g., N-Hydroxyphthalimide and Co(II) Species)

A highly effective method for the selective aerobic oxidation of this compound to TBA involves a radical catalysis mechanism utilizing N-hydroxyphthalimide (NHPI) in conjunction with cobalt(II) species, such as Co(acac)₂ (cobalt(II) acetylacetonate). oup.comoup.com This dual catalytic system successfully converts this compound to TBA with high selectivity and yield. oup.comresearchgate.net The reaction is typically carried out under a pressure of air (e.g., 10 atm) in a solvent like benzonitrile at a temperature of around 100 °C. oup.comresearchgate.net The cobalt species plays a crucial role in the generation of the active radical species from NHPI. oup.com

Mechanistic Studies of Radical Intermediates (e.g., Phthalimidooxyl radical)

The mechanism of the NHPI-catalyzed oxidation of this compound is understood to proceed through radical intermediates. oup.com The key active species is believed to be the phthalimidooxyl radical, often abbreviated as PINO. oup.comoup.comresearchgate.net The reaction is initiated by the generation of PINO from NHPI, a process facilitated by the Co(II) species. oup.com The highly reactive PINO radical then abstracts a hydrogen atom from the tertiary carbon of this compound. oup.comoup.com This step is crucial for the high selectivity of the reaction, as the tertiary C-H bond in this compound is weaker than the primary C-H bonds.

Formation of Byproducts (e.g., Acetone) via β-scission

While the NHPI/Co(II) system is highly selective for tert-butyl alcohol, a primary byproduct of the reaction is acetone. oup.comresearchgate.net The formation of acetone is explained by the partial β-scission of an intermediate t-butoxy radical. oup.comoup.com This t-butoxy radical is generated from the redox decomposition of t-butyl hydroperoxide, an earlier intermediate in the oxidation process, by the cobalt ion. oup.comoup.com The β-scission (or β-fragmentation) of the t-butoxy radical results in the cleavage of a carbon-carbon bond, yielding an acetone molecule and a methyl radical. mdpi.com Studies have shown that metal catalysts, such as iron, can lower the activation energy for this β-methyl scission process, making it a more facile pathway. mdpi.com

Decoupled Redox Processes in this compound Oxidation

This separation can be achieved in two main ways:

Temporal Separation: The two steps are separated in time, for example, by pulsing the reactants alternately in a periodic reactor. researchgate.net

Spatial Separation: The steps occur in different physical locations, such as in a two-zone fluidized bed reactor (TZFBR). researchgate.net

By decoupling the redox mechanism, direct contact between gaseous oxygen and this compound at the catalyst surface is avoided, leading to a significant improvement in selectivity for desired products such as methacrolein and methacrylic acid. researchgate.net

Catalytic Alkylation of this compound

The catalytic alkylation of this compound with light olefins is a cornerstone process in the petroleum refining industry for producing high-octane gasoline blending components. nih.govpsu.edu This process combines this compound with C3-C5 olefins, such as propene and butenes, in the presence of a strong acid catalyst to yield a product known as alkylate. nih.govredalyc.org Alkylate is a valuable gasoline component due to its high octane (B31449) number, low vapor pressure, and absence of sulfur, olefins, or aromatic compounds. nih.govacs.org

Alkylation with Light Olefins (e.g., 1-Butene (B85601), 2-Butene (B3427860), Propene)

The reaction of this compound with light olefins like 1-butene, 2-butene, and propene is a complex process involving numerous simultaneous and consecutive reactions. mdpi.com The primary goal is the synthesis of highly branched alkanes, particularly trimethylpentanes (iso-octane), which have excellent anti-knock properties. redalyc.org The reaction mechanism and product distribution are highly dependent on the specific olefin used, the catalyst, and the operating conditions. psu.eduutwente.nl

The alkylation of this compound with light olefins is widely accepted to proceed through a classical carbonium ion chain reaction mechanism. acs.orgmdpi.com This mechanism involves three main stages: initiation, propagation (which includes chain growth), and termination. acs.org

The initiation of the alkylation reaction involves the formation of a carbocation from an olefin molecule. wikipedia.org In the presence of a strong acid catalyst, a proton (H+) is donated to the olefin, forming a carbocation. psu.edumdpi.com For instance, 1-butene is protonated to form a sec-butyl carbocation. researchgate.net

These initially formed carbocations can then undergo rapid isomerization to form more stable carbocations. mdpi.comlibretexts.org Primary carbocations, if formed, will rearrange to more stable secondary or tertiary carbocations through hydride or alkyl shifts. libretexts.org For example, the sec-butyl carbocation can isomerize to the more stable tert-butyl carbocation. mdpi.com The tert-butyl carbocation is a key intermediate in the alkylation process. researchgate.net The formation of the tert-butyl carbocation can occur via two main routes: the skeletal isomerization of linear butenes or through a hydride transfer reaction between this compound and a butoxide. researchgate.net

A crucial step in the propagation of the alkylation chain reaction is the hydride transfer from an this compound molecule to a carbocation. nih.govnih.gov This regenerates a tert-butyl carbocation and forms a saturated alkane. researchgate.net For example, a C8 carbocation formed from the reaction of a tert-butyl cation with a butene molecule will abstract a hydride ion from this compound to produce an isooctane (B107328) molecule and a new tert-butyl carbocation, which can then continue the chain reaction. nih.gov

The C-C bond formation occurs when a carbocation, such as the tert-butyl cation, reacts with an olefin molecule. nih.gov For instance, the tert-butyl cation can add to a butene molecule to form a C8 carbocation. acs.org This C8 carbocation is then subject to the hydride transfer from this compound to yield the final alkylate product. nih.gov The rate of hydride transfer in comparison to competing reactions like oligomerization is a critical factor for the selectivity of the alkylation process. nih.gov

Besides the desired alkylation reactions, several side reactions can occur, leading to the formation of byproducts. One of the main side reactions is olefin oligomerization, where olefin molecules react with each other to form larger molecules. researchgate.net This is a competitive reaction pathway that can lead to the formation of "heavier ends," which are hydrocarbons with more carbon atoms than the desired alkylate products. researchgate.net

The deprotonation of carbocation intermediates can disrupt the desired alkylation cycle and lead to the formation of olefin byproducts. nih.gov These olefins can then participate in oligomerization reactions, contributing to the formation of heavier compounds and catalyst deactivation. nih.gov For example, C12+ carbocations can be formed, which may then crack into smaller isoalkyl cations and olefins. nih.gov The formation of these heavier ends reduces the yield and quality of the desired alkylate product. researchgate.net

Industrially, the alkylation of this compound with light olefins is predominantly carried out using strong liquid acid catalysts, namely sulfuric acid (H₂SO₄) and hydrofluoric acid (HF). psu.eduwikipedia.orgacs.org Both of these catalysts have been used for many decades in commercial alkylation units. ifpenergiesnouvelles.frabb.com

The choice of catalyst influences the operating conditions of the process. Sulfuric acid alkylation units typically operate at lower temperatures (around 70°F or 21°C) and require refrigeration, while hydrofluoric acid units operate at slightly higher temperatures (around 100°F or 38°C) and can use normal refinery cooling water. psu.eduwikipedia.org

The strength of the acid is a critical parameter for the reaction. For sulfuric acid, a concentration of 95-96% is generally considered optimal for producing alkylate with the highest octane number. ifpenergiesnouvelles.frifpenergiesnouvelles.fr A lower acid concentration can favor side reactions and reduce the selectivity towards the desired C8 products. acs.org

The reaction is carried out in a two-phase system, and good mixing of the hydrocarbon and acid phases is essential for achieving high conversion and selectivity. psu.edu The mass transfer of this compound to the acid phase is often considered a rate-limiting step in the process. acs.org

Below is a table summarizing typical operating conditions for H₂SO₄ and HF alkylation processes.

| Operating Parameter | Sulfuric Acid (H₂SO₄) | Hydrofluoric Acid (HF) |

| Reaction Temperature | 40 - 70 °F (4 - 21 °C) | 60 - 100 °F (16 - 38 °C) wikipedia.org |

| Acid Strength | 88 - 98% ifpenergiesnouvelles.frifpenergiesnouvelles.fr | Typically high purity |

| This compound/Olefin Ratio | High to suppress side reactions wikipedia.org | High to suppress side reactions wikipedia.org |

| Pressure | Sufficient to maintain liquid phase psu.edu | Sufficient to maintain liquid phase wikipedia.org |

The following table provides an example of the product distribution from the alkylation of this compound with a C4 olefin mixture using sulfuric acid as a catalyst.

| Product Component | Percentage (%) |

| Light Ends (C3-C4) | 5 - 10 |

| Iso-pentane (iC5) | 10 - 15 |

| n-Pentane (nC5) | 1 - 2 |

| Dimethylhexanes (DMH) | 10 - 15 |

| Trimethylpentanes (TMP) | 60 - 70 |

| Heavy Ends (>C8) | 5 - 10 |

Note: The data in this table is illustrative and can vary significantly depending on the specific feedstock and operating conditions.

Catalysis by Liquid Acids (e.g., H₂SO₄, HF)

Mass Transfer Limitations in Liquid-Liquid Heterogeneous Reactions

For the reaction to occur, this compound must diffuse from the bulk hydrocarbon phase, across the liquid-liquid interface, and into the acid phase where the catalytic reaction takes place. The efficiency of this process is heavily dependent on the interfacial surface area between the two liquid phases. In industrial reactors, vigorous mixing is employed to create an emulsion of the acid and hydrocarbon phases, thereby maximizing the interfacial area and enhancing mass transfer. acs.org If the acid-to-hydrocarbon ratio is too low, the acid may not form a continuous phase, which can hinder the reaction and lead to the formation of undesirable byproducts. acs.org

Effect of Acid Concentration and Phase Ratio

The concentration of the acid catalyst and the volumetric ratio of the acid phase to the hydrocarbon phase are critical operating variables that significantly influence product distribution and quality in this compound alkylation.

Acid Concentration: In sulfuric acid-catalyzed alkylation, the acid strength is a key parameter. An optimal concentration range is typically sought to maximize the desired alkylation reactions while suppressing side reactions. For instance, a sulfuric acid concentration of 95–96% is generally considered optimal for producing high-octane alkylate. acs.orgresearchgate.net Lower acid concentrations tend to favor side reactions, which can reduce the selectivity towards the desired C8 products. acs.org Impurities such as water and acid-soluble oils (ASO) can dilute the acid and affect its performance. acs.org Studies have determined optimal concentrations for H2SO4 (93–95%), water (2–4%), ASO (1.5–2.5%), and esters (0.4–1%) to maintain high-quality alkylate production. acs.org

Phase Ratio: The acid-to-hydrocarbon volume ratio is crucial for maintaining a stable emulsion and ensuring efficient contact between reactants and the catalyst. acs.org A proper phase ratio helps to establish the acid as the continuous phase, which is important for minimizing byproduct formation and reducing acid consumption. acs.org Industrial processes often maintain an acid-to-hydrocarbon volumetric ratio of around 1.1:1. mdpi.comacs.org A higher this compound-to-olefin ratio is also beneficial, as it helps to suppress side reactions by diluting the local concentration of olefins. mdpi.com

| Parameter | Optimal Range | Effect on Alkylation Performance |

|---|---|---|

| H₂SO₄ Concentration | 93–95% | Maximizes desired product formation and octane number. acs.org Lower concentrations increase side reactions. acs.org |

| Water Content | 2–4% | Affects acid strength; outside this range can have adverse effects. acs.org |

| Acid Soluble Oil (ASO) | 1.5–2.5% | Acts as an impurity; optimal concentration is needed to avoid negative impacts. acs.org |

| Acid/Hydrocarbon Volume Ratio | ~1.1:1 | Ensures the acid is the continuous phase, promoting good mixing and minimizing byproducts. mdpi.comacs.org |

| This compound/Olefin Molar Ratio | 7:1 to 12:1 | A high ratio suppresses olefin polymerization and other side reactions, improving product quality. mdpi.com |

Solid Acid Catalysis in Alkylation

Solid acid catalysts, particularly zeolites, have emerged as promising alternatives to traditional liquid acids like H₂SO₄ and HF for this compound alkylation. farayandno.irfarayandno.ir The primary drivers for this shift are the environmental, safety, and corrosion issues associated with liquid acids. farayandno.ir Solid acids offer several advantages, including reduced environmental impact, lower equipment costs, and simplified catalyst-product separation. farayandno.irfarayandno.ir Zeolites, with their well-defined pore structures and strong acid sites, are considered suitable candidates for this process. farayandno.ir However, a major challenge that has hindered their widespread commercialization is rapid catalyst deactivation. kaist.ac.kr

Catalyst Deactivation Mechanisms (e.g., Coking)

The primary mechanism for the deactivation of solid acid catalysts in this compound alkylation is the formation of coke, which consists of heavy, carbonaceous deposits that block the catalyst's active sites and pores. abb.com This process is often rapid and is a significant obstacle to the industrial application of solid acid catalysts. abo.fi

Coke formation is initiated by side reactions, such as olefin polymerization, which are more prevalent at higher temperatures. lidsen.com These polymerization reactions lead to the formation of heavier hydrocarbon products. The main reason for the deactivation of alkylation catalysts is the formation of compounds like alkylcyclopentadienes. pleiades.online These molecules can further react to form larger, more stable unsaturated carbocations, which remain on the catalyst surface and consume the active acid sites. acs.org

The deactivation process can be so severe that it leads to pore mouth plugging, significantly hindering the diffusion of reactants to the active sites within the catalyst particle. researchgate.net Catalysts with excessively strong acidity, such as the protonic form of Y-zeolite or sulfated zirconia, can deactivate very quickly. farayandno.ir The rate of deactivation is also influenced by the this compound-to-olefin ratio; a high ratio helps to minimize deactivation by reducing the concentration of olefins available for polymerization. abb.com

Role of Hydrophobicity and Surface Modification in Catalyst Performance

The surface properties of solid acid catalysts play a crucial role in their performance and stability during this compound alkylation. Modifying the surface to be more hydrophobic has been shown to be a beneficial strategy for improving catalyst performance. acs.orgcollectionscanada.gc.ca

A hydrophobic catalyst surface can enhance the concentration of paraffin (B1166041) (this compound) within the catalyst's pore system. collectionscanada.gc.ca This is advantageous because a higher local concentration of this compound relative to olefins can suppress the side reactions that lead to coke formation and catalyst deactivation. Molecular dynamics simulations have shown that hydrophobic modification of a silica (B1680970) surface can improve the adsorption ratio of this compound to olefins, which further inhibits catalyst deactivation. acs.org